molecular formula C8H9BrN2O3 B6223234 methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate CAS No. 2763749-45-5

methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate

Cat. No.: B6223234
CAS No.: 2763749-45-5
M. Wt: 261.1
InChI Key:
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Description

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, two methyl groups, and an ester functional group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the pyrazole derivative with methyl chloroformate or dimethyl carbonate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions may target the ester functional group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and ester group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate
  • Methyl 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate
  • Methyl 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate

Uniqueness

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl chloroformate in the presence of a base to form the corresponding methyl ester. The resulting methyl ester is then reacted with ethyl acetoacetate in the presence of a base and a catalyst to form the final product.", "Starting Materials": ["4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "methyl chloroformate", "ethyl acetoacetate", "base", "catalyst"], "Reaction": ["Step 1: React 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl chloroformate in the presence of a base to form the corresponding methyl ester.", "Step 2: React the resulting methyl ester with ethyl acetoacetate in the presence of a base and a catalyst to form the final product, methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate."] }

CAS No.

2763749-45-5

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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